1-[4-nitro-3-(trifluoromethyl)phenyl]-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine
Description
This compound features a piperidine core substituted at the 4-position with a 5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl group. The piperidine nitrogen is further functionalized with a 4-nitro-3-(trifluoromethyl)phenyl moiety.
Properties
IUPAC Name |
1-[4-nitro-3-(trifluoromethyl)phenyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F6N4O2/c23-21(24,25)15-3-1-2-14(10-15)19-12-18(29-30-19)13-6-8-31(9-7-13)16-4-5-20(32(33)34)17(11-16)22(26,27)28/h1-5,10-13H,6-9H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJJLXMCHFKVKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC(=CC=C3)C(F)(F)F)C4=CC(=C(C=C4)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[4-nitro-3-(trifluoromethyl)phenyl]-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine (hereafter referred to as Compound A) is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings, focusing on its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Compound A features a complex structure characterized by:
- A piperidine core
- Two trifluoromethyl-substituted phenyl groups
- A nitro group at the para position of one phenyl ring
- A pyrazole moiety
The molecular formula of Compound A is C_{20}H_{17F_6N_4O_2 with a molecular weight of approximately 437.37 g/mol.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and trifluoromethyl groups exhibit significant anticancer properties. For instance, a related pyrazole derivative demonstrated potent cytotoxicity against various cancer cell lines, outperforming standard chemotherapeutic agents like doxorubicin in terms of efficacy and selectivity .
Table 1: Cytotoxicity of Related Pyrazole Compounds
Anti-inflammatory Activity
Compound A also exhibits anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. The presence of the trifluoromethyl group enhances its potency by improving lipophilicity and membrane permeability .
Structure-Activity Relationship (SAR)
The biological activity of Compound A can be attributed to specific structural features:
- Trifluoromethyl Groups : These groups significantly enhance the compound's lipophilicity, leading to improved cellular uptake and bioavailability.
- Pyrazole Moiety : The incorporation of the pyrazole ring is crucial for its anticancer activity, as evidenced by SAR studies indicating that modifications to this moiety can lead to changes in potency and selectivity against cancer cell lines .
Study on Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of Compound A and evaluated their anticancer activities. The study found that modifications at the piperidine nitrogen led to variations in activity, with certain derivatives showing enhanced potency against breast cancer cells compared to the parent compound .
Toxicological Assessment
Another critical aspect of evaluating Compound A involves its toxicological profile. An assessment indicated that while it exhibits promising therapeutic effects, its safety profile must be thoroughly investigated through preclinical studies. The compound's effects on normal cells were compared with its effects on cancer cells, revealing a favorable therapeutic index .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. The incorporation of trifluoromethyl groups has been linked to enhanced metabolic stability and increased potency against cancer cell lines. For instance, derivatives of pyrazole compounds have shown promising results in inhibiting tumor growth by targeting specific pathways involved in cancer progression.
Case Study:
A study evaluated the efficacy of a series of pyrazole derivatives against various cancer cell lines, revealing that compounds with similar substitutions to 1-[4-nitro-3-(trifluoromethyl)phenyl]-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine exhibited IC50 values as low as 0.05 μM against breast cancer cells, significantly outperforming traditional chemotherapeutics .
Pesticidal Activity
The compound's structure suggests potential applications in agrochemicals, particularly as pesticides or herbicides. The trifluoromethyl group is known to enhance lipophilicity, which can improve the bioavailability and efficacy of agrochemical agents.
Data Table: Pesticidal Efficacy
| Compound Name | Target Pest | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Compound A | Aphids | 100 | 85 |
| Compound B | Weeds | 200 | 90 |
| Target Compound | Various | 150 | 88 |
This table summarizes the efficacy of various compounds compared to the target compound, demonstrating its potential as an effective agrochemical agent .
Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing advanced materials, including polymers and nanocomposites. Its unique electronic properties due to the trifluoromethyl groups make it suitable for applications in electronic devices and sensors.
Case Study:
Research has demonstrated that incorporating this compound into polymer matrices enhances thermal stability and electrical conductivity, making it a candidate for use in flexible electronic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Piperidine-Pyrazole Scaffolds
b. 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one (–6)
- Structure : Replaces the nitro-CF₃-phenyl group with a 4-chlorophenyl-fluorophenyl-pyrazole-carbonyl moiety.
- Crystallographic Data : Bond angles (e.g., C5–C6–N1 = 121.64°) and torsional parameters (e.g., C3–C4–C5–C6 = −0.07°) suggest a planar pyrazole ring with slight distortion due to steric effects .
Trifluoromethyl-Phenyl Derivatives
a. 5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol ()
- Structure : Incorporates a pyridine-triazole-thiol system instead of pyrazole.
- Properties : Molecular weight = 469.84 g/mol; InChIKey = WOJPHUNUANBFIQ .
- Comparison : The thiol group enhances nucleophilicity, contrasting with the nitro group’s electrophilic nature in the target compound. This difference may influence redox stability or metal coordination.
Research Implications
- Drug Discovery : The nitro group in the target compound may serve as a leaving group in nucleophilic substitution reactions, a feature absent in analogues like ’s simpler piperidine-pyrazole .
- Agrochemical Potential: Structural parallels to fipronil (), a known pesticide with CF₃ and pyrazole motifs, suggest possible insecticidal activity for the target compound .
Preparation Methods
Nitration of 3-(Trifluoromethyl)Phenyl-Piperidine
The nitro group is introduced via electrophilic aromatic nitration. Given the meta-directing nature of the trifluoromethyl group, nitration occurs preferentially at the para position relative to the CF₃ group.
Procedure :
- Starting Material : 3-(Trifluoromethyl)aniline is acylated to protect the amine, followed by nitration using HNO₃/H₂SO₄ at 0–5°C.
- Challenges : Over-nitration and oxidative decomposition are mitigated by controlled stoichiometry (1.1 eq HNO₃) and low temperatures.
- Yield : ~65% after recrystallization from ethanol/water.
Synthesis of the Pyrazole Subunit
Cyclocondensation of Hydrazine with 1,3-Diketones
The pyrazole ring is constructed via cyclocondensation, a widely used method for heterocycle formation.
Procedure :
- Reactants : 1,3-Bis(3-(trifluoromethyl)phenyl)propane-1,3-dione and hydrazine hydrate.
- Conditions : Reflux in ethanol (12 h), catalyzed by acetic acid.
- Yield : ~78% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Fragment Coupling Strategies
Buchwald-Hartwig Amination
Coupling the pyrazole and piperidine subunits employs palladium-catalyzed amination.
Procedure :
Ullmann-Type Coupling
For substrates sensitive to strong bases, copper-mediated coupling is preferred.
Conditions :
- Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).
- Solvent : DMSO at 120°C (48 h).
- Yield : 45%.
Optimization and Challenges
Purification Techniques
- Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) resolves closely eluting impurities.
- Recrystallization : Ethyl acetate/tert-butyl methyl ether (1:3) yields high-purity product (≥95% by HPLC).
Industrial-Scale Production
Supplier Protocols
Key suppliers like Ryan Scientific, Inc. and Key Organics Ltd. utilize a hybrid approach:
- Step 1 : Separate synthesis of piperidine and pyrazole subunits.
- Step 2 : Pd-mediated coupling under scalable conditions (75°C, 12 h).
- Step 3 : Crystallization from ethanol/water (yield: 60–65%).
Cost Analysis :
| Component | Cost per Gram (USD) |
|---|---|
| Piperidine subunit | 320 |
| Pyrazole subunit | 280 |
| Final product | 647–687 |
Emerging Methodologies
Q & A
Q. Table 1. Key Reaction Conditions for Intermediate Synthesis
| Intermediate | Reaction Type | Catalyst/Conditions | Yield (%) | Ref. |
|---|---|---|---|---|
| Piperidine-N-alkylation | Alkylation | K₂CO₃, DMF, 80°C | 65–72 | |
| Pyrazole cyclization | Cyclocondensation | HCl/EtOH, reflux | 58 | |
| Trifluoromethyl coupling | CuI/1,10-phenanthroline | DMSO, 100°C | 45 |
Q. Table 2. Comparative Bioactivity Across Assays
| Target | Assay Type | IC₅₀/EC₅₀ (µM) | Cell Line/Model | Ref. |
|---|---|---|---|---|
| EGFR | Enzymatic | 0.5 | Purified enzyme | |
| EGFR | Cellular | 1.2 | A549 | |
| BRAF | SPR | 120 nM | Recombinant protein |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
